STF-62247
Overview
Description
STF-62247 is a cell-permeable autophagy inducer that selectively induces non-apoptotic cell death in von Hippel-Lindau-deficient renal carcinoma cells . This compound has shown significant potential in cancer research due to its ability to target specific cellular pathways.
Mechanism of Action
Target of Action
STF-62247 primarily targets cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor . It has been identified to target PIKfyve, a phosphoinositide kinase important for the biosynthesis of phosphatidylinositol 3,5-biphosphate (PI(3,5)P2) . It is hypothesized that mutations on genes like SETD2 could influence cell response to this compound .
Mode of Action
This compound interacts with its targets by accumulating in lysosomes and blocking the late stages of autophagy . This compound is a potent blocker of late stages of autophagy . It has been shown to cause selective cytotoxicity for VHL-inactivated cells .
Biochemical Pathways
This compound affects the autophagic pathway, a highly conserved, homeostatic process by which cytosolic components reach lysosomes for degradation . It blocks the late stages of autophagy through lysosomal disruption . This disruption leads to unregulated swelling of these acidic compartments in VHL-mutated cells .
Pharmacokinetics
It is known to be a cell-permeable compound .
Result of Action
The result of this compound’s action is the induction of selective cytotoxicity in VHL-deficient cells . It causes an increase in autophagic vesicles accompanied by a time-dependent decrease in lysosomes in VHL-deficient cells . This leads to cell death in these cells .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the status of the VHL gene. It has been shown to be selectively toxic to VHL-deficient cells compared with wild-type cells . The presence or absence of VHL plays a crucial role in determining the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
STF-62247 is known to interact with various enzymes and proteins within the cell, particularly those involved in the autophagy pathway . It has been shown to block late stages of autophagy, leading to the accumulation of autophagic vesicles . This blockage is more pronounced in VHL-deficient cells, suggesting a potential role for VHL in maintaining normal vesicular trafficking between the endoplasmic reticulum, trans-Golgi network, and lysosomes .
Cellular Effects
This compound has a profound impact on cellular processes, particularly in VHL-deficient cells. It induces autophagy, a process by which cells degrade and recycle their own components . This compound blocks the late stages of this process, leading to the accumulation of autophagic vesicles . This blockage is more pronounced in VHL-deficient cells, leading to selective cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its accumulation in lysosomes, where it blocks the late stages of autophagy . This leads to the disruption of lysosomal function, particularly in VHL-deficient cells . The disruption of lysosomal function is thought to be a key factor in the selective cytotoxicity of this compound in VHL-deficient cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Prolonged treatment with this compound leads to an increase in autophagic vesicles and a time-dependent decrease in lysosomes in VHL-deficient cells . This suggests that the compound’s effects on autophagy and lysosomal function are not transient but persist over time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce the growth rate of tumors formed from VHL-deficient cells . The dosage used in these studies was 2.7 to 8 mg/kg, administered via daily intraperitoneal injection .
Metabolic Pathways
Given its role in autophagy, it is likely that it interacts with enzymes and cofactors involved in this process .
Transport and Distribution
This compound is known to accumulate in lysosomes
Subcellular Localization
The subcellular localization of this compound is primarily in lysosomes . This localization is thought to be crucial for its role in blocking the late stages of autophagy and disrupting lysosomal function .
Preparation Methods
The synthesis of STF-62247 involves several steps. The compound is known chemically as N-(3-Methylphenyl)-4-(4-pyridinyl)-2-thiazolamine . The synthetic route typically involves the formation of the thiazole ring followed by the attachment of the pyridine and methylphenyl groups. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions . Industrial production methods are not widely documented, but laboratory synthesis involves careful control of temperature and pH to ensure the purity and yield of the compound.
Chemical Reactions Analysis
STF-62247 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups attached to the thiazole ring.
Substitution: This reaction is used to introduce the pyridine and methylphenyl groups onto the thiazole ring.
Common Reagents and Conditions: Reagents such as DMSO and specific catalysts are commonly used.
Major Products: The primary product is this compound itself, with potential by-products depending on the reaction conditions and reagents used.
Scientific Research Applications
STF-62247 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study autophagy and its role in cellular processes.
Biology: this compound is used to investigate the mechanisms of autophagy and its impact on cell survival and death.
Industry: While its industrial applications are still under exploration, this compound’s role in research makes it a valuable tool for developing new therapeutic strategies.
Comparison with Similar Compounds
STF-62247 is unique in its selective targeting of von Hippel-Lindau-deficient cells. Similar compounds include:
Loperamide: Known for its use as an anti-diarrheal medication, it also induces autophagy-dependent cell death in certain cancer cells.
Pimozide: An antipsychotic drug that has shown potential in inducing autophagy and cell death in cancer cells.
These compounds share the ability to induce autophagy but differ in their primary uses and specific cellular targets. This compound’s uniqueness lies in its selective cytotoxicity towards von Hippel-Lindau-deficient renal carcinoma cells .
Properties
IUPAC Name |
N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNUHQNJGNLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351598 | |
Record name | STF-62247 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315702-99-9 | |
Record name | STF-62247 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 315702-99-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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